![molecular formula C24H22N4O3S B2510189 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 313528-77-7](/img/structure/B2510189.png)
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds .
Synthesis Analysis
The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis
The compound crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Physical And Chemical Properties Analysis
The compound was characterized by 1H NMR, IR, elemental and X-ray analysis . It was found to have a high degree of stability under ambient conditions .Applications De Recherche Scientifique
Antioxidant Properties
Benzimidazole derivatives have been investigated for their antioxidant potential. In the case of Cambridge ID 5922944, it was synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde. The compound showed antioxidant activity in various in-vitro assays, including DPPH scavenging, ferric ion reducing power, β-carotene bleaching inhibition, and inhibition of Thiobarbituric Acid Reactive Substance Assay (TBARS) formation . These properties make it relevant for potential therapeutic applications in oxidative stress-related diseases.
Antimicrobial Activity
Cambridge ID 5922944 was screened for antimicrobial activity against several bacterial strains (Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed its effectiveness against these microorganisms . This suggests its potential use as an antimicrobial agent.
Organic Light-Emitting Diodes (OLEDs)
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a related benzimidazole derivative, is commonly used in OLEDs. Solubility information for TPBi in organic solvents is crucial for inkjet printing technology, a next-generation manufacturing method for OLED production . While Cambridge ID 5922944 is structurally different, its solubility properties may also be relevant for OLED applications.
Biological Evaluation
Imidazole-containing compounds, including benzimidazoles, have been synthesized and evaluated for various biological activities. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were assessed for antioxidant activity using different methods . Although not directly related to Cambridge ID 5922944, this highlights the broader interest in imidazole-based compounds.
Catalysis
While not specifically studied for Cambridge ID 5922944, δ-MnO2 nanoparticles (NPs) have demonstrated superior catalytic activity and durability in dye removal studies. Benzimidazole derivatives could potentially find applications in catalysis due to their unique structural features .
Orientations Futures
Benzimidazole derivatives, such as “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could explore the potential applications of this compound in various fields, including its use as an n-type dopant in organic and printed electronics .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-24(17-11-13-18(14-12-17)32(30,31)28-15-5-6-16-28)27-20-8-2-1-7-19(20)23-25-21-9-3-4-10-22(21)26-23/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAWUCSAFHZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

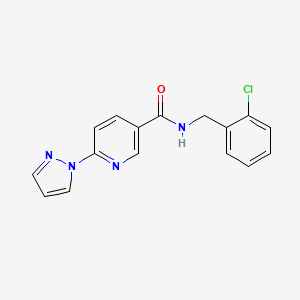

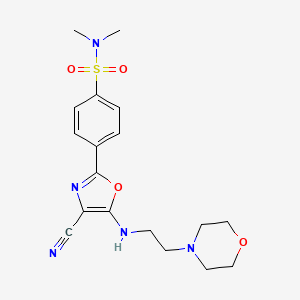
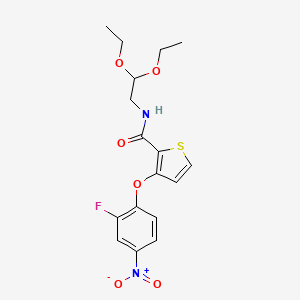
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)
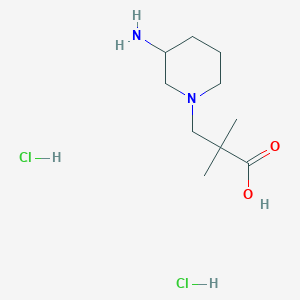

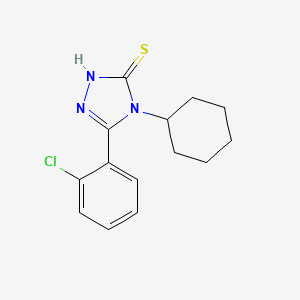

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)